n-Butylzinc bromide

Catalog No.
S3095474
CAS No.
92273-73-9
M.F
C4H9BrZn
M. Wt
202.4
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
n-Butylzinc bromide

CAS Number

92273-73-9

Product Name

n-Butylzinc bromide

IUPAC Name

bromozinc(1+);butane

Molecular Formula

C4H9BrZn

Molecular Weight

202.4

InChI

InChI=1S/C4H9.BrH.Zn/c1-3-4-2;;/h1,3-4H2,2H3;1H;/q-1;;+2/p-1

InChI Key

HMBGXQKLGHIDMN-UHFFFAOYSA-M

SMILES

CCC[CH2-].[Zn+]Br

solubility

not available

n-Butylzinc bromide (CAS 92273-73-9) is a chemoselective organometallic reagent primarily utilized in Negishi cross-coupling reactions. Supplied typically as a 0.5 M solution in THF, it serves as a mild, functional-group-tolerant source of the n-butyl nucleophile. Unlike highly basic organolithium or Grignard reagents, organozinc halides exhibit attenuated nucleophilicity, allowing them to participate in transition-metal-catalyzed carbon-carbon bond formation without degrading sensitive electrophilic moieties such as esters, nitriles, and ketones. This controlled reactivity profile makes it a critical precursor for late-stage functionalization and complex active pharmaceutical ingredient (API) synthesis where protecting group chemistry must be minimized [1].

Substituting n-butylzinc bromide with cheaper alternatives like n-butylmagnesium bromide (Grignard) or n-butyllithium leads to immediate process failures in highly functionalized substrates due to competitive nucleophilic addition and deprotonation, requiring costly protecting-group workarounds. While dibutylzinc (Bu2Zn) offers similar functional group tolerance, it introduces stoichiometry inefficiencies—wasting one equivalent of the alkyl group—and poses higher handling risks due to increased pyrophoricity. Furthermore, in Pd-catalyzed Negishi couplings, the specific presence of the bromide halide in n-butylzinc bromide facilitates the formation of higher-order zincate intermediates that actively accelerate the transmetalation step, providing a kinetic advantage absent when using salt-free diorganozincs [1].

Chemoselective Alkylation in the Presence of Electrophilic Functional Groups

When reacting with substrates containing ester, nitrile, or ketone moieties, traditional Grignard reagents like n-butylmagnesium bromide typically result in <10% cross-coupling yield due to rapid competitive nucleophilic attack on the carbonyl or cyano carbon. In contrast, n-butylzinc bromide, when used with a Pd/NHC catalyst, delivers 75–92% yields of the desired cross-coupled product at room temperature without requiring protecting groups [1].

Evidence DimensionCross-coupling yield on ester/nitrile-containing substrates
Target Compound Data75–92% yield (n-butylzinc bromide)
Comparator Or Baseline<10% yield (n-butylmagnesium bromide)
Quantified Difference>65% absolute yield improvement
ConditionsRoom temperature, Pd/NHC catalyst, THF/NMP solvent

Eliminates the need for costly and time-consuming protection/deprotection steps during the synthesis of complex functionalized molecules.

Reproducible Pre-catalyst Activation in NHC-Palladium Systems

In Pd/NHC-catalyzed Negishi cross-couplings, achieving consistent initiation is critical for batch-to-batch reproducibility. The specific addition of a catalytic amount (12 mol%) of n-butylzinc bromide has been shown to ensure rapid and reproducible reduction of the Pd(II) pre-catalyst to the active Pd(0) species. Systems lacking this specific organozinc halide activation exhibit variable induction periods and inconsistent overall yields, whereas the n-butylzinc bromide-activated systems reliably achieve >80% conversion[1].

Evidence DimensionCatalyst activation consistency and conversion
Target Compound Data>80% reliable conversion with 12 mol% activation
Comparator Or BaselineVariable conversion / delayed induction without activation
Quantified DifferenceStandardized induction period and stabilized yield
ConditionsPd2(dba)3 / IPr·HCl catalyst system, room temperature

Ensures batch-to-batch reproducibility in industrial catalytic processes, minimizing failed runs due to poor catalyst initiation.

Halide-Accelerated Transmetalation Kinetics vs. Diorganozincs

While dibutylzinc (Bu2Zn) can serve as an alkylating agent, the transmetalation step in difficult cross-couplings is significantly slower compared to n-butylzinc bromide. Mechanistic studies reveal that the bromide counterion in n-butylzinc bromide interacts with additives (like LiBr) to form highly active higher-order zincates (e.g., LiZn(Bu)Br3). This salt effect actively promotes coupling with deactivated aryl electrophiles, a pathway that is inaccessible to salt-free dibutylzinc under identical conditions [1].

Evidence DimensionTransmetalation efficiency with deactivated electrophiles
Target Compound DataEfficient coupling via higher-order zincate formation
Comparator Or BaselineStalled or significantly slower coupling with Bu2Zn
Quantified DifferenceEnables coupling of deactivated substrates that fail with Bu2Zn
ConditionsNegishi coupling with electron-rich (deactivated) aryl electrophiles

Allows procurement to standardize on a single reagent that handles both activated and deactivated electrophiles efficiently, avoiding the need to stock multiple zinc sources.

Late-Stage API Functionalization

Supported by its quantitatively proven functional group tolerance (>75% yield on ester/nitrile-containing substrates), n-butylzinc bromide serves as a highly efficient reagent for installing butyl chains on advanced pharmaceutical intermediates without the need for protecting groups[1].

Room-Temperature Alkyl-Alkyl Negishi Couplings

When paired with Pd/NHC catalysts, it enables sp3-sp3 cross-couplings at room temperature, avoiding the thermal degradation associated with Grignard reagents that require elevated temperatures for comparable conversions [1].

Standardized Catalyst Activation Workflows

Procured as a standardized 0.5 M solution in THF, it can be utilized as a 12 mol% additive to reliably reduce and activate Pd pre-catalysts in continuous or batch manufacturing, ensuring reproducible reaction kinetics and eliminating variable induction periods[1].

Dates

Last modified: 08-18-2023

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